1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine
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Overview
Description
1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine is a compound that belongs to the class of heterocyclic amines It features a pyrrolidine ring substituted with a methyl group and an ethyl group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene with an appropriate alkylating agent to introduce the ethyl group. This intermediate is then reacted with a pyrrolidine derivative under suitable conditions to form the final product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[1-(2-thienyl)ethyl]pyrrolidin-3-amine: Similar structure but with a different substitution pattern on the thiophene ring.
1-methyl-N-[1-(3-thienyl)ethyl]pyrrolidin-3-amine: Another isomer with a different position of the methyl group on the thiophene ring.
1-methyl-N-[1-(4-thienyl)ethyl]pyrrolidin-3-amine: Similar compound with the thiophene ring substituted at the 4-position.
Uniqueness
1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the methyl group on the thiophene ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H20N2S |
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Molecular Weight |
224.37 g/mol |
IUPAC Name |
1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H20N2S/c1-9-5-7-15-12(9)10(2)13-11-4-6-14(3)8-11/h5,7,10-11,13H,4,6,8H2,1-3H3 |
InChI Key |
MXCREKMDPXKMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NC2CCN(C2)C |
Origin of Product |
United States |
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